![molecular formula C19H24N2O B7554293 cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone, also known as CPIP, is a chemical compound that has been used in scientific research for its potential pharmacological effects. CPIP is a selective antagonist of the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression.
Wirkmechanismus
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune system. Sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, neuroprotection, and cancer progression. The exact mechanism of action of cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to block the binding of sigma-1 receptor to its endogenous ligands and other compounds, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to reduce the rewarding effects of cocaine and methamphetamine, suggesting potential therapeutic applications in drug addiction and abuse. cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer cells, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to induce cell death and inhibit tumor growth, suggesting potential anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its selectivity for sigma-1 receptor, its ability to block the binding of sigma-1 receptor to various compounds, and its potential therapeutic applications in drug addiction, neurodegenerative diseases, and cancer. However, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the identification of its downstream signaling pathways. Additionally, the development of more selective sigma-1 receptor antagonists and agonists may provide new insights into the physiological and pathological roles of sigma-1 receptor.
Synthesemethoden
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 1H-indole-2-carboxylic acid with 1-benzyl-4-piperidone to form the intermediate 1-benzyl-4-(1H-indol-2-yl)piperidin-4-one. The intermediate is then reacted with cyclopentanone in the presence of a base to yield cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone. The overall yield of the synthesis is around 10-15%.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been primarily used in scientific research to investigate the role of sigma-1 receptor in various physiological and pathological processes. Studies have shown that cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone can block the sigma-1 receptor-mediated effects of various compounds, such as cocaine, methamphetamine, and morphine. This suggests that cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone may have potential therapeutic applications in drug addiction and abuse. Furthermore, cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone has also been investigated for its potential anti-cancer effects, as sigma-1 receptor is overexpressed in various cancer types.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)18-13-16-7-3-4-8-17(16)20-18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLRRYBXUZMWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
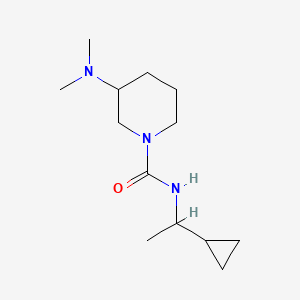
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
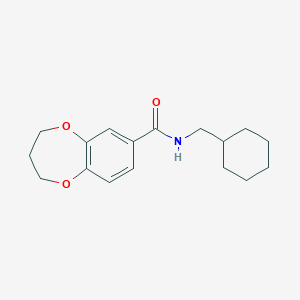
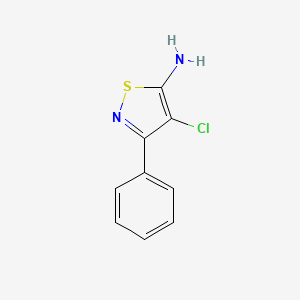
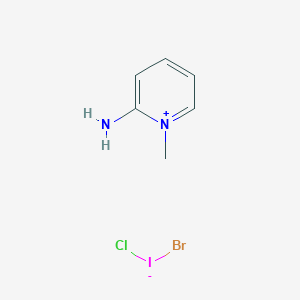
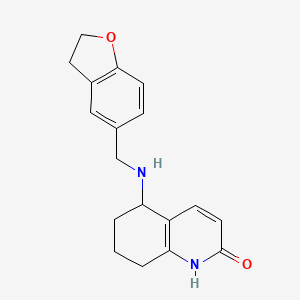
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)
![N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)